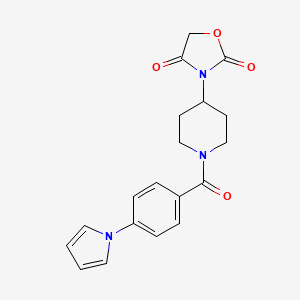

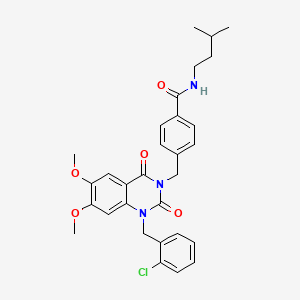

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione" is a complex organic molecule that appears to be related to various heterocyclic compounds with potential biological activity. The structure suggests the presence of an oxazolidine ring, which is a feature found in several pharmacologically active compounds. The pyrrol and piperidine moieties indicate potential for diverse chemical reactivity and biological interactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, derivatives of pyrrolidine diones have been synthesized by reacting aroyl acetates with N-substituted glycine esters, as described in the synthesis of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives . Although the exact synthesis of the title compound is not detailed, similar synthetic strategies could potentially be applied, involving the formation of the oxazolidine ring and subsequent attachment of the pyrrol and benzoyl groups.

Molecular Structure Analysis

The molecular structure of the title compound includes several functional groups that are likely to influence its chemical behavior. The oxazolidine ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which can engage in hydrogen bonding and other polar interactions. The pyrrol ring is a five-membered heterocycle with a nitrogen atom, known for its aromaticity and ability to participate in electron-rich interactions. The piperidine moiety is a six-membered ring containing a nitrogen atom, which can impart basicity and nucleophilicity to the molecule.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to undergo a variety of chemical reactions. For example, cycloadditions involving functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone have been reported to yield dihydropyrans . Additionally, reactions of aroyl-pyrrolo[2,1-c][1,4]benzoxazine-triones with diamines have led to rearrangements in the spiro[quinoxaline-pyrrole] system . These findings suggest that the title compound could also participate in cycloaddition reactions and potentially undergo rearrangements under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the title compound are not explicitly provided, we can infer from related compounds that it may exhibit significant solubility in polar organic solvents due to the presence of multiple heteroatoms and potential for hydrogen bonding. The compound's reactivity could include nucleophilic addition reactions, given the presence of the carbonyl group in the benzoyl moiety. The aromatic rings and heterocycles within the molecule may also contribute to its potential biological activity, as seen in other heterocyclic compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- A study by Mataka et al. (1992) explored the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, yielding benzoylpyrroles and pyrrolecarboxamides upon interaction with various amines including piperidine, which is structurally similar to the compound (Mataka, Suzuki, Uehara, & Tashiro, 1992).

- Badr et al. (1981) reported on the preparation of oxazolidines from α-amino acid ethyl esters containing hydroxyl groups, a process that is relevant to the synthesis of compounds like the one in focus (Badr, Aly, Fahmy, & Mansour, 1981).

Anticancer Activities

- Singh and Paul (2006) discovered that certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit significant anti-cancer activities against human tumor cell lines, indicating potential applications of similar compounds in cancer research (Singh & Paul, 2006).

Catalytic Applications

- The catalytic activity of Cu(II) complexes involving 1,3-oxazolidine ligands in the oxidation of benzyl alcohol was studied by Bikas et al. (2018), suggesting potential catalytic uses for oxazolidine derivatives (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).

Herbicidal Applications

- Zhu et al. (2005) synthesized 3-[(alpha-hydroxy-substituted)benzylidene]pyrrolidine-2,4-dione derivatives with significant herbicidal activities, providing insights into the agricultural applications of such compounds (Zhu, Zou, Hu, Yao, Liu, & Yang, 2005).

Anticonvulsant Properties

- Rybka et al. (2016) described the synthesis and anticonvulsant properties of N-Mannich bases derived from pyrrolidine-2,5-diones, highlighting the potential of related compounds in antiepileptic drug development (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2016).

Mecanismo De Acción

Target of Action

Compounds containing a pyrrole moiety have been reported to interact with various targets such asdihydrofolate reductase , tyrosine kinase , and cyclin-dependent kinases .

Mode of Action

Pyrrole-containing compounds have been known to exhibit their cytotoxic activities through various mechanisms, such as acting asdihydrofolate reductase inhibitors , tyrosine kinase inhibitors , cyclin-dependent kinase inhibitors , or adenosine receptor antagonists .

Biochemical Pathways

It is known that pyrrole-containing compounds can affect a variety of pathways, including those involved incell cycle regulation , DNA synthesis , and signal transduction .

Pharmacokinetics

It is known that the solubility and stability of a compound can significantly impact its bioavailability .

Result of Action

Pyrrole-containing compounds have been reported to exhibit a range of biological activities, includingantibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity and stability of a compound .

Propiedades

IUPAC Name |

3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-17-13-26-19(25)22(17)16-7-11-21(12-8-16)18(24)14-3-5-15(6-4-14)20-9-1-2-10-20/h1-6,9-10,16H,7-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNWZPIVBIHBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)

![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)

![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)